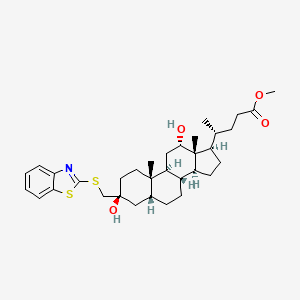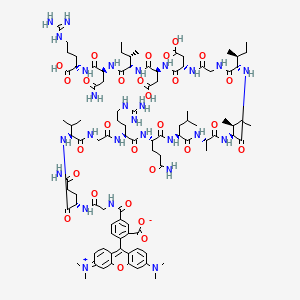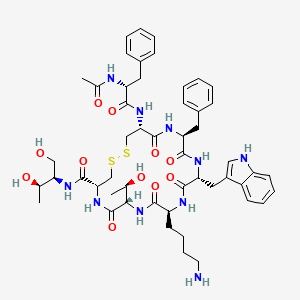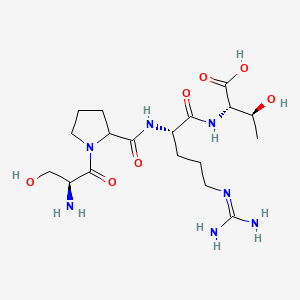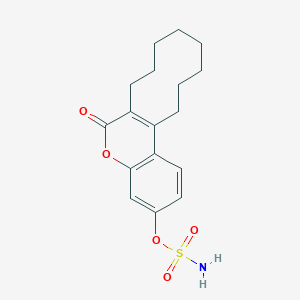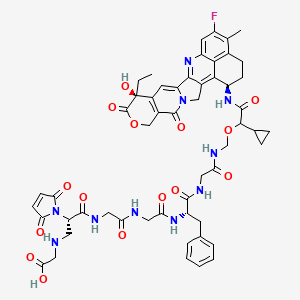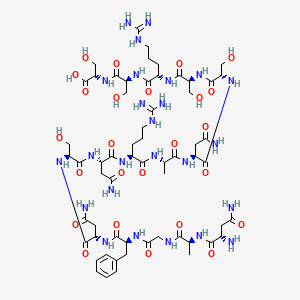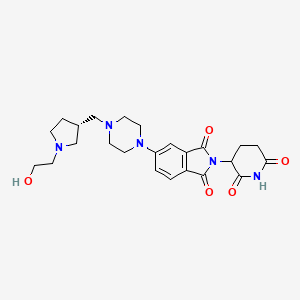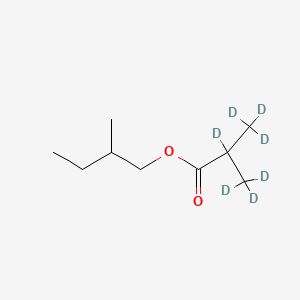
Direct Yellow 106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Yellow 106 is an azo dye widely used in the textile industry for dyeing cotton fabrics. It is known for its bright yellow color and excellent dyeing properties. The compound is characterized by its azo group, which is responsible for its vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Yellow 106 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic solution and reacted with sodium nitrite to form the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution containing the coupling component under controlled temperature and pH conditions to form the dye.
Chemical Reactions Analysis
Types of Reactions
Direct Yellow 106 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in the dye can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of the azo group can lead to the formation of nitro compounds and other oxidized derivatives.
Reduction Products: Reduction of the azo group typically results in the formation of aromatic amines.
Substitution Products: Substitution reactions can lead to the formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Direct Yellow 106 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Direct Yellow 106 involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The dye can also bind to proteins and other macromolecules, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
Direct Yellow 50: Another azo dye with similar dyeing properties but different molecular structure.
Direct Yellow 86: Known for its bright yellow color and used in similar applications.
Direct Yellow 142: A structurally similar dye with comparable dyeing properties.
Uniqueness of Direct Yellow 106
This compound is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to undergo various chemical reactions makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C48H26N8Na6O18S6 |
|---|---|
Molecular Weight |
1333.1 g/mol |
IUPAC Name |
hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6/b11-9+,12-10+,50-49?;;;;;; |
InChI Key |
YHNSVZNUHTUJMW-KRYTWAHJSA-H |
Isomeric SMILES |
C1=CC=C2C3=NN(N=C3C=C(C2=C1)S(=O)(=O)[O-])C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8N=C9C(=N8)C=C(C1=CC=CC=C91)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
